Nitriloprostaglandin I2

描述

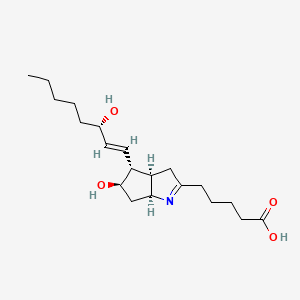

Structure

3D Structure

属性

CAS 编号 |

67496-60-0 |

|---|---|

分子式 |

C20H33NO4 |

分子量 |

351.5 g/mol |

IUPAC 名称 |

5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrol-2-yl]pentanoic acid |

InChI |

InChI=1S/C20H33NO4/c1-2-3-4-8-15(22)10-11-16-17-12-14(7-5-6-9-20(24)25)21-18(17)13-19(16)23/h10-11,15-19,22-23H,2-9,12-13H2,1H3,(H,24,25)/b11-10+/t15-,16+,17+,18-,19+/m0/s1 |

InChI 键 |

UWNHUGLBZPBSGW-RFMDEJACSA-N |

SMILES |

CCCCCC(C=CC1C(CC2C1CC(=N2)CCCCC(=O)O)O)O |

手性 SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1CC(=N2)CCCCC(=O)O)O)O |

规范 SMILES |

CCCCCC(C=CC1C(CC2C1CC(=N2)CCCCC(=O)O)O)O |

同义词 |

9-deoxy-9 alpha,6-nitrilo-PGF1alpha hydrochloride nitrilo-PGI2 nitriloprostaglandin I2 nitriloprostaglandin I2 monohydrochloride |

产品来源 |

United States |

Molecular and Cellular Pharmacology of Nitriloprostaglandin I2

Prostanoid Receptor Interactions and Agonist Profile of Nitriloprostaglandin I2

The biological effects of this compound are primarily mediated through its interaction with prostanoid receptors, a family of G-protein-coupled receptors (GPCRs). tocris.com Its agonist profile is characterized by a high degree of specificity and affinity for a particular prostanoid receptor subtype.

Specificity and Affinity for the IP Receptor

This compound exhibits a high specificity and affinity for the prostacyclin receptor, also known as the IP receptor. guidetopharmacology.orgscbt.com The IP receptor, coupled to the Gs alpha subunit, is a key mediator of vasodilation, inhibition of platelet aggregation, and pain mediation. tocris.comsigmaaldrich.com The interaction between a ligand and its receptor is governed by binding affinity, which is quantified by the dissociation constant (KD). open.edu While specific KD values for this compound are detailed in proprietary research, its functional assays consistently demonstrate potent agonism at the IP receptor. For comparison, other IP receptor agonists like iloprost (B1671730) and treprostinil (B120252) also show high affinity for the IP receptor, though their selectivity profiles across other prostanoid receptors can vary. ucl.ac.uk For instance, iloprost has a high affinity for both IP and EP1 receptors, while treprostinil binds with high affinity to DP1 and EP2 receptors in addition to the IP receptor. ucl.ac.uk

Interactive Table: Comparative Binding Affinities of IP Receptor Agonists

| Agonist | Primary Receptor Target | Other High-Affinity Receptors |

|---|---|---|

| This compound | IP | - |

| Iloprost | IP, EP1 | - |

| Treprostinil | IP, DP1, EP2 | - |

| Cicaprost | IP | Highly selective |

Ligand-Receptor Conformational Dynamics and Activation Mechanisms

The binding of an agonist like this compound to the IP receptor induces conformational changes in the receptor protein. elifesciences.orgmdpi.com This structural rearrangement is a critical step in the activation of the receptor and the subsequent transmission of the signal across the cell membrane. elifesciences.org This process, known as biased agonism, suggests that different ligands can stabilize distinct receptor conformations, leading to varied downstream signaling outcomes. mdpi.com The interaction involves specific domains of the receptor, and while the precise molecular interactions for this compound are not extensively published, studies on other GPCRs reveal that both extracellular loops and transmembrane helices play crucial roles in ligand binding and receptor activation. open.edumdpi.com The conformational state of key "microswitches" within the receptor determines its activation status and the subsequent engagement with intracellular signaling partners. elifesciences.org

Intracellular Signaling Cascades Mediated by this compound

Upon activation of the IP receptor by this compound, a cascade of intracellular events is initiated, leading to the cellular response. This signaling pathway is a hallmark of Gs-coupled receptors.

Adenylyl Cyclase Activation and Cyclic AMP Production

The primary effector enzyme for the IP receptor is adenylyl cyclase. guidetopharmacology.orgsigmaaldrich.com The activated Gs alpha subunit, released upon receptor activation, directly stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). wikipedia.org This leads to a rapid increase in intracellular cAMP levels. scbt.comnih.gov The production of cAMP is a crucial second messenger signal that propagates the initial message from this compound throughout the cell. wikipedia.org

Modulation of Intracellular Calcium Homeostasis

While the primary pathway for IP receptor signaling is through cAMP, there can be crosstalk with intracellular calcium (Ca2+) homeostasis. nih.govresearchgate.net The relationship is complex; in some cell types, elevated cAMP can influence Ca2+ signaling pathways, and conversely, changes in intracellular Ca2+ can modulate adenylyl cyclase activity. nih.govbiotechrep.ir For instance, some adenylyl cyclase isoforms are stimulated by Ca2+/calmodulin. wikipedia.org However, the direct and prominent effect of IP receptor activation by agonists like this compound is the Gs-adenylyl cyclase-cAMP pathway, with Ca2+ modulation being a more secondary or context-dependent effect. sigmaaldrich.comnih.govmdpi.com

Downstream Kinase Pathway Activation

The elevation of intracellular cAMP leads to the activation of downstream kinase pathways, most notably Protein Kinase A (PKA). nih.gov cAMP binds to the regulatory subunits of PKA, causing the release and activation of the catalytic subunits. nih.gov Activated PKA then phosphorylates a variety of substrate proteins, including transcription factors, enzymes, and ion channels, thereby mediating the ultimate physiological effects of this compound. nih.gov Another significant downstream pathway that can be influenced is the MAPK/ERK pathway. creative-diagnostics.comwikipedia.org While often associated with growth factor signaling, the MAPK/ERK cascade can be activated by GPCRs through various mechanisms, contributing to cellular processes like proliferation and differentiation. creative-diagnostics.comresearchgate.net The activation of these kinase cascades ultimately leads to changes in gene expression and cellular function. researchgate.netcellsignal.com

Interactive Table: Key Molecules in this compound Signaling

| Molecule | Class | Role in Pathway |

|---|---|---|

| This compound | Prostaglandin (B15479496) Analog | Agonist for the IP Receptor |

| IP Receptor | G-Protein-Coupled Receptor | Binds this compound, activates Gs protein |

| Gs protein | G-protein | Activates Adenylyl Cyclase |

| Adenylyl Cyclase | Enzyme | Produces cAMP from ATP |

| Cyclic AMP (cAMP) | Second Messenger | Activates Protein Kinase A |

| Protein Kinase A (PKA) | Kinase | Phosphorylates downstream targets |

| MAPK/ERK | Kinase Cascade | Involved in cell proliferation and differentiation |

Cellular Responses Elicited by this compound Activation

The activation of the prostacyclin receptor by its analogs initiates a variety of cellular responses that modulate fundamental physiological and pathophysiological processes. These responses are largely tied to the canonical signaling pathway involving G-protein-coupled receptors, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent activation of protein kinase A (PKA). ucl.ac.uknih.gov However, alternative signaling pathways, including those involving peroxisome proliferator-activated receptors (PPARs), have also been identified. ucl.ac.uk

Regulation of Cell Proliferation and Apoptosis Mechanisms

Prostacyclin analogs exhibit significant regulatory effects on cell proliferation and apoptosis, the programmed process of cell death. These compounds are generally considered to have anti-proliferative properties in various cell types, including vascular smooth muscle cells. frontiersin.org The inhibitory effect on proliferation is often mediated by the induction of cell cycle arrest, preventing cells from progressing from the G1 to the S phase. ucl.ac.uk

In contrast, the role of prostacyclin analogs in apoptosis can be context-dependent. For instance, some studies suggest a protective role against apoptosis. In a model of colitis, a PGI2 analog was found to decrease apoptosis and promote the survival of intestinal epithelial cells. nih.gov Conversely, other research indicates that certain prostaglandin analogs can induce apoptosis in cancer cells. oup.combohrium.com For example, the prostaglandin 15d-PGJ2 has been shown to induce apoptosis in breast cancer and lung adenocarcinoma cells. oup.combohrium.com While direct studies on this compound are limited, the activities of other PGI2 analogs suggest a potential to modulate these critical cellular processes.

| Prostacyclin Analog | Cell Type | Effect on Proliferation | Effect on Apoptosis | Reference |

| Iloprost, Treprostinil | Vascular Smooth Muscle Cells | Inhibition | - | ucl.ac.uk |

| PGI2 analog | Intestinal Epithelial Cells | - | Inhibition | nih.gov |

| 15d-PGJ2 | Breast Cancer Cells | Inhibition | Induction | oup.com |

| 15d-PGJ2 | Lung Adenocarcinoma Cells | Inhibition | Induction | bohrium.com |

Influence on Cell Migration and Adhesion Processes

Cell migration and adhesion are fundamental processes in development, immune response, and wound healing, as well as in pathological conditions like cancer metastasis. Prostacyclin analogs have been shown to influence both of these processes.

Several studies have demonstrated that prostacyclin analogs can inhibit cell migration. For example, the prostacyclin analog beraprost (B1666799) was found to inhibit the migration of vascular smooth muscle cells. ahajournals.org This inhibition was mediated through the activation of the Epac/Rap1 signaling pathway. ahajournals.org Similarly, other PGI2 analogs have been shown to promote the migration of oligodendrocyte precursor cells, which is a crucial step in myelin repair. researchgate.net

In terms of cell adhesion, prostacyclin analogs have been reported to down-regulate the adhesion of lymphocytes to endothelial cells, a key event in the inflammatory process and the development of atherosclerosis. frontiersin.org This effect is thought to contribute to the vasoprotective properties of these compounds. The modulation of fibroblast-mediated contraction of collagen gels by prostacyclin analogs, which is dependent on cell adhesion, further highlights their role in tissue remodeling. nih.gov

| Prostacyclin Analog | Cell Type | Effect on Migration/Adhesion | Key Finding | Reference |

| Beraprost | Vascular Smooth Muscle Cells | Inhibition of migration | Mediated by Epac/Rap1 pathway | ahajournals.org |

| Iloprost, Cicaprost | Oligodendrocyte Precursor Cells | Promotion of migration | Important for myelin repair | researchgate.net |

| Iloprost | Lymphocytes/Endothelial Cells | Inhibition of adhesion | Blocks early events in atherosclerosis | frontiersin.org |

| Carbaprostacyclin, Iloprost, Beraprost | Fibroblasts | Inhibition of collagen gel contraction | Modulates tissue remodeling | nih.gov |

Modulation of Gene Expression and Protein Synthesis

The cellular responses to prostacyclin analogs are ultimately driven by changes in gene expression and protein synthesis. The activation of the PGI2 receptor and subsequent signaling cascades can lead to the regulation of various transcription factors, which in turn control the expression of target genes. ucl.ac.uk

For example, PGI2 signaling has been shown to attenuate transcriptome changes in angiotensin II-treated atrial fibroblasts, particularly affecting genes regulated by the mitogen-activated protein kinase (MAPK) pathway. researchgate.net This leads to the inhibition of interleukin-6 transcription, an important inflammatory mediator. researchgate.net Furthermore, prostacyclin analogs have been found to inhibit the production of various pro-inflammatory cytokines and chemokines by modulating the activity of transcription factors like NF-κB. ucl.ac.uk In some contexts, PGI2 analogs can also influence the expression of genes involved in cell cycle control and apoptosis. ucl.ac.uk The synthesis of specific proteins, such as those involved in the extracellular matrix, can also be modulated by these compounds. frontiersin.org

Impact on Secretory Functions and Mediator Release

Prostacyclin analogs have a significant impact on the secretory functions of various cells, particularly those involved in inflammation and thrombosis. A well-established effect of these compounds is the inhibition of platelet activation and aggregation, which involves preventing the release of pro-thrombotic and vasoconstricting mediators from platelets. nih.govmdpi.comnih.gov

Furthermore, prostacyclin analogs can suppress the release of pro-inflammatory cytokines and chemokines from immune cells such as monocytes, macrophages, and T-lymphocytes. ucl.ac.uk For instance, iloprost has been shown to inhibit the release of neutrophil mediators in patients with pulmonary hypertension. ersnet.org This inhibitory effect on mediator release contributes to the anti-inflammatory properties of prostacyclin analogs. The release of other mediators, such as fibronectin from fibroblasts, can also be inhibited by these compounds, impacting processes like tissue remodeling. nih.gov

Preclinical Pharmacological Investigations of Nitriloprostaglandin I2

In Vitro Studies on Nitriloprostaglandin I2 Biological Activity

In vitro methodologies are fundamental in pharmacology for dissecting the specific cellular and tissue-level effects of a compound in a controlled environment, free from systemic influences. panlab.com

Cell-Based Assays for Receptor Activation and Functional Responses

The biological actions of prostacyclin and its analogs, such as this compound, are primarily mediated through the activation of the prostacyclin receptor (IP receptor). nih.gov The IP receptor is a G protein-coupled receptor (GPCR) predominantly found on the cell membranes of platelets and smooth muscle cells. nih.gov

Upon binding of an agonist like this compound, the IP receptor couples to a Gs alpha subunit. This interaction activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). nih.gov The subsequent rise in intracellular cAMP levels is a key signaling event that triggers downstream functional responses. In platelets, elevated cAMP inhibits aggregation, while in smooth muscle cells, it leads to relaxation and vasodilation. nih.gov

Cell-based assays are crucial for quantifying these responses. For instance, studies on analogs like Iloprost (B1671730) have utilized isolated rabbit gastric mucosal cells to investigate binding and biological actions. In these studies, Iloprost binding was observed to be predominant in mucous cells and was associated with cellular protection, as evidenced by reduced Trypan Blue staining in cells exposed to ethanol. nih.gov While specific binding data for this compound is not detailed in the available literature, its functional profile as a PGI2 analog strongly implies interaction with the IP receptor to elicit similar cAMP-mediated effects.

Table 1: Functional Responses Mediated by PGI2 Analogs in Cell-Based Assays

| Cell Type | Receptor Target | Primary Signaling Event | Key Functional Response |

|---|---|---|---|

| Platelets | IP Receptor | ↑ intracellular cAMP | Inhibition of aggregation nih.gov |

| Vascular Smooth Muscle Cells | IP Receptor | ↑ intracellular cAMP | Relaxation / Vasodilation nih.gov |

Tissue Organ Bath Studies for Mechanistic Elucidation

Isolated tissue organ bath systems are a classical pharmacological tool used for over a century to study the contractility of various muscle tissues, including smooth, cardiac, and skeletal muscle. reprocell.comnih.gov This technique allows for the examination of a compound's effect on whole, living tissue, providing an integrated view of the physiological outcome resulting from drug-receptor interactions, signal transduction, and second messenger generation. nih.gov

These systems are extensively used to generate concentration-response curves and investigate the physiology and pharmacology of tissue preparations such as arterial rings or strips. panlab.com For prostacyclin analogs like this compound, organ bath studies are pivotal for demonstrating their effects on vascular tone. The primary response observed is the relaxation of pre-contracted vascular smooth muscle, which directly translates to vasodilation. nih.gov This method helps to elucidate the mechanistic underpinnings of the compound's vasodilatory properties by observing the direct functional response of the target tissue to the drug. scireq.comadinstruments.com

Advanced 3D Cell Culture and Organoid Models for Disease Mimicry

Three-dimensional (3D) cell culture models, including spheroids and organoids, represent a significant advancement over traditional 2D monolayer cultures by more accurately recapitulating the complex architecture, cell-cell interactions, and microenvironment of native tissues. frontiersin.org Organoids are 3D cell aggregates derived from stem cells that are capable of self-organization and exhibit organ-specific functionality. These models are increasingly used in drug discovery for disease modeling and screening. nih.govmdpi.com

While specific studies employing 3D cultures or organoids to investigate this compound are not prominent in the literature, the potential of these models is vast. For example, lung or cardiovascular organoids could be used to model diseases like pulmonary hypertension or fibrotic conditions. frontiersin.org Introducing a compound like this compound to these disease-mimicking models would allow researchers to study its effects on cellular behavior, tissue remodeling, and inflammatory responses in a highly physiological context. nih.govresearchgate.net Furthermore, the incorporation of immune cells into organoid co-cultures can create even more comprehensive models to study complex immunomodulatory effects. nih.govmdpi.com The development of such advanced in vitro systems holds the promise of bridging the gap between simple cell culture and in vivo animal studies for evaluating therapeutics like this compound. nih.gov

Animal Model Research with this compound

Animal models are indispensable for assessing the systemic effects and therapeutic potential of drug candidates in a complex, living organism. nih.govmdpi.com Research involving this compound and its analogs has utilized various animal models to investigate its efficacy in cardiovascular diseases and to understand its antithrombotic mechanisms.

Investigation in Cardiovascular Disease Models (e.g., Pulmonary Edema, Ischemia-Reperfusion Injury)

Pulmonary Edema: A study investigated the effect of a this compound analog, OP-2507, on adrenaline-induced pulmonary edema (PE) in a rabbit model. researchgate.netresearchgate.net In this model, intravenous adrenaline administration caused a dose-dependent increase in PE incidence and the lung-water ratio (LWR), a key indicator of edema severity. researchgate.net Co-administration of OP-2507 with adrenaline significantly reduced the left atrial pressure (LAP), PE incidence, and LWR. researchgate.netresearchgate.net These findings demonstrated the effectiveness of the PGI2 analog in protecting against adrenaline-induced PE and improving cardiac function in this model. researchgate.netresearchgate.net

Table 2: Effect of OP-2507 on Adrenaline-Induced Pulmonary Edema in Rabbits

| Treatment Group | Left Atrial Pressure (LAP) | Lung-Water Ratio (LWR) | Outcome |

|---|---|---|---|

| Adrenaline Only | Increased | Increased | Inducement of Pulmonary Edema researchgate.netresearchgate.net |

Ischemia-Reperfusion (I/R) Injury: Ischemia-reperfusion injury is a complex pathological process that can lead to significant tissue damage and organ dysfunction. nih.govnih.gov The protective effects of PGI2 analogs have been explored in this context. A study in a rabbit model of renal ischemia-reperfusion investigated the effects of Iloprost, another stable PGI2 analog. researchgate.net The results showed that animals treated with Iloprost had significantly lower levels of malondialdehyde (a marker of oxidative stress) and reduced histologic scores for tissue damage compared to the untreated control group. researchgate.net This suggests that PGI2 analogs can mitigate the cellular damage associated with I/R injury, partly by decreasing oxidative stress and neutrophil activation. researchgate.net

Table 3: Effect of Iloprost on Renal Ischemia-Reperfusion Injury in Rabbits

| Treatment Group | Malondialdehyde (nmol/gr tissue) | Histologic Damage Score | Outcome |

|---|---|---|---|

| Control (I/R only) | 132 +/- 14 | High | Significant Tissue Injury researchgate.net |

Antithrombotic Mechanism Research in Preclinical Systems

A primary and well-established pharmacological action of prostacyclin (PGI2) and its analogs is the potent inhibition of platelet aggregation. nih.gov This effect is central to its role in maintaining cardiovascular health and preventing thrombosis. nih.gov The antithrombotic mechanism is initiated by the binding of the PGI2 analog to the IP receptor on platelets. As described previously, this leads to an increase in intracellular cAMP. nih.gov Elevated cAMP levels within the platelet inhibit several key processes required for aggregation, including calcium mobilization, degranulation, and conformational changes in the glycoprotein IIb/IIIa receptor.

Preclinical research extensively uses animal models to confirm and characterize these antithrombotic effects. mdpi.com Studies assess the ability of compounds like this compound to prevent thrombus formation in various models of arterial and venous thrombosis. While nitric oxide (NO) also plays a role in regulating platelet function, PGI2 provides a distinct and powerful pathway for inhibiting platelet activity and preventing vascular occlusion. nih.gov

Anti-inflammatory and Immunomodulatory Effects, including T Regulatory Cell Function.

Prostaglandin (B15479496) I2 (PGI2) and its analogs, such as this compound, exhibit significant anti-inflammatory and immunomodulatory properties in preclinical studies. A key aspect of this activity involves their interaction with T regulatory cells (Tregs), which are crucial for maintaining immune homeostasis and resolving inflammation. nih.govnih.gov Research demonstrates that PGI2 signaling promotes the formation, stability, and function of Tregs. nih.govnih.gov In mouse models of allergic airway inflammation, PGI2 signaling was found to enhance the function of both naturally occurring and induced Tregs, augment the expression of the Treg-specific transcription factor Foxp3, and prevent the pathogenic reprogramming of these regulatory cells. nih.gov

The immunomodulatory effects of PGI2 analogs also extend to other immune cells, such as dendritic cells (DCs). In studies using murine bone marrow-derived dendritic cells (BMDCs), PGI2 analogs like iloprost and cicaprost were shown to modulate the cellular response to inflammatory stimuli like lipopolysaccharide (LPS). nih.gov This modulation resulted in a significant decrease in the production of pro-inflammatory cytokines and chemokines. nih.gov Conversely, the production of the anti-inflammatory cytokine Interleukin-10 (IL-10) was increased. nih.gov This shift in cytokine profile is associated with an upregulation of intracellular cAMP and a downregulation of NF-κB activity, indicating a mechanism for the anti-inflammatory effects of PGI2 signaling on DCs. nih.gov

Table 1: Effects of PGI2 Analogs on Dendritic Cell Cytokine Production

| Cytokine/Chemokine | Effect Observed in Preclinical Models | Reference |

|---|---|---|

| Interleukin-12 (IL-12) | Decreased Production | nih.gov |

| Tumor Necrosis Factor-alpha (TNF-α) | Decreased Production | nih.gov |

| Interleukin-6 (IL-6) | Decreased Production | nih.gov |

| Interleukin-1alpha (IL-1α) | Decreased Production | nih.gov |

| Macrophage Inflammatory Protein-1alpha (MIP-1α) | Decreased Production | nih.gov |

| Monocyte Chemoattractant Protein-1 (MCP-1) | Decreased Production | nih.gov |

| Interleukin-10 (IL-10) | Increased Production | nih.gov |

Studies in Models of Fibrotic Conditions.

The therapeutic potential of prostacyclin analogs is being explored in various preclinical models of fibrotic diseases, particularly those affecting the lungs. Idiopathic pulmonary fibrosis (IPF) is a progressive and fatal lung disease characterized by irreversible scarring. frontiersin.org Preclinical research has investigated the role of prostacyclin analogs, such as treprostinil (B120252), in mitigating fibrotic processes. frontiersin.orgmdpi.com These compounds are thought to counteract fibrosis through mechanisms that include vasodilation, inhibition of platelet aggregation, and prevention of smooth muscle proliferation. nih.gov

Animal models are essential for studying the pathophysiology of fibrosis and for evaluating potential therapeutics. biorxiv.org Common models of pulmonary fibrosis involve inducing lung injury through agents like bleomycin or silica. biorxiv.org In a mouse model of severe pulmonary arterial hypertension (PAH), which shares pathological features with fibrotic lung diseases, treatment with the prostacyclin analog treprostinil was shown to partially reduce pulmonary vascular remodeling. mdpi.com This suggests an anti-remodeling effect that could be beneficial in fibrotic conditions. The development of novel experimental models, such as those using mouse embryonic lung explants treated with a "fibrosis cocktail," aims to better mimic the progressive nature of human fibrotic diseases and aid in the discovery of effective anti-fibrotic agents. nih.gov

Exploration in Pulmonary Vasculature and Hemodynamic Models.

This compound and other prostacyclin analogs are potent vasodilators that have been extensively studied in preclinical models of pulmonary hypertension and for their effects on pulmonary hemodynamics. nih.govresearchgate.net In a rabbit model of adrenaline-induced pulmonary edema, the PGI2 analogue OP-2507 (this compound) demonstrated significant protective effects. researchgate.net It effectively reduced the incidence of pulmonary edema, lowered the lung-water ratio, and decreased the elevated left atrial pressure caused by adrenaline administration. researchgate.net Furthermore, OP-2507 was shown to improve cardiac function in this model. researchgate.net

Animal models of pulmonary hypertension, such as those induced by chronic hypoxia or agents like monocrotaline and Sugen 5416, are critical for understanding the disease and testing new therapies. wikipedia.orgnih.gov In a mouse model of severe PAH (the Egln1Tie2Cre mouse), the prostacyclin analog treprostinil attenuated the increase in right ventricular systolic pressure (RVSP) and markedly improved cardiac output. mdpi.com These findings underscore the role of PGI2 signaling in maintaining pulmonary vascular tone. nih.gov Under normal conditions, endogenous PGI2 contributes to the low-resistance state of the pulmonary circulation, and in models of hypoxic pulmonary hypertension, exogenous administration of PGI2 analogs causes selective vasodilation. nih.gov

Table 2: Hemodynamic Effects of PGI2 Analogs in Preclinical Models

| Parameter | Model | Effect of PGI2 Analog | Reference |

|---|---|---|---|

| Left Atrial Pressure (LAP) | Rabbit; Adrenaline-induced pulmonary edema | Reduced | researchgate.net |

| Pulmonary Edema Incidence | Rabbit; Adrenaline-induced pulmonary edema | Reduced | researchgate.net |

| Right Ventricular Systolic Pressure (RVSP) | Mouse; Egln1Tie2Cre model of PAH | Attenuated | mdpi.com |

| Cardiac Output | Mouse; Egln1Tie2Cre model of PAH | Improved | mdpi.com |

| Pulmonary Vasoconstriction | Animal models of chronic hypoxia | Selective Vasodilation | nih.gov |

Renoprotective Mechanisms in Preclinical Kidney Injury Models.

Prostacyclin (PGI2) plays a vital physiological role in the kidney, and its analogs have been investigated for their protective effects in preclinical models of kidney injury. nih.gov PGI2 is a vasodilatory prostaglandin that helps maintain renal hemodynamics, particularly under conditions of stress or reduced perfusion. nih.gov It acts to increase renal blood flow and the glomerular filtration rate, serving as an important compensatory mechanism to preserve kidney function. nih.gov

In experimental models of renal disease, PGI2 analogs have demonstrated protective effects. For instance, in a uninephrectomized dog model with mild chronic renal failure, the prostacyclin analog cicaprost was shown to have a renoprotective effect. nih.gov Treatment with cicaprost led to a significant increase in renal plasma flow and a decrease in filtration fraction. nih.gov Histological examination revealed that the treated group had less thickening of pre- and intraglomerular arterioles and reduced expansion of the mesangial matrix compared to the control group. nih.gov These findings suggest that PGI2 analogs can protect renal structure and function in the context of chronic kidney injury, independent of changes in systemic blood pressure. nih.gov The development of various animal models, such as those involving ischemia-reperfusion injury or nephrotoxins like cisplatin, provides a platform to further elucidate the mechanisms of PGI2-mediated renoprotection.

Neuroprotective Paradigms in Animal Models.

The neuroprotective potential of prostacyclin (PGI2) and its stable analogs has been explored in several preclinical paradigms of neurological injury. nih.govnih.gov In animal models of ischemic stroke, PGI2 analogs have shown promise. For example, the stable analog iloprost significantly reduced infarct size in a rabbit model of middle cerebral artery occlusion. nih.gov

Further studies have delved into the mechanisms of this neuroprotection. In a mouse model of excitotoxic brain injury, administration of a PGI2 receptor agonist was found to reduce neural damage. nih.gov This protective effect is believed to be mediated, at least in part, by a direct action on neurons, where PGI2 signaling reduces the influx of calcium induced by excitotoxins. nih.gov The cytoprotective effects of PGI2 analogs have also been observed in other contexts. Iloprost was shown to protect the neuronal integrity of isolated embryonic cortical brain tissue grafts in rats. nih.gov Additionally, in in-vitro models of glutamate- or hypoxia-induced retinal ganglion cell (RGC) death, certain prostaglandin analogs demonstrated a direct neuroprotective effect, promoting RGC survival. nih.gov However, it is noteworthy that the role of PGI2 in the central nervous system may be complex, as one study in a mouse model of Alzheimer's disease suggested that chronic overexpression of PGI2 could potentially exacerbate amyloid pathology. nih.gov

Structure Activity Relationships Sar and Analog Development for Nitriloprostaglandin I2

Structural Determinants of Nitriloprostaglandin I2 Receptor Binding and Efficacy

The interaction of this compound with its target receptors, primarily the prostacyclin (IP) receptor, is a highly specific process governed by its molecular architecture. The binding and subsequent activation of the receptor depend on several key structural features. The process of ligand-receptor interaction is complex and multifactorial, often involving specific receptor phosphorylation and the recruitment of signaling proteins like β-arrestins. nih.gov

The core of the molecule, a cyclopentane (B165970) ring, serves as a scaffold from which two side chains, the alpha (α) and omega (ω) chains, extend. The precise stereochemistry of these substituents is critical for establishing the correct orientation within the receptor's binding pocket. nih.gov The α-chain typically terminates in a carboxylic acid group, which is a key interaction point for many prostanoid receptors. In this compound, the replacement of this carboxylic acid with a nitrile group is a defining feature that significantly alters its properties.

The binding pocket of G protein-coupled receptors (GPCRs), the family to which the IP receptor belongs, is a three-dimensional space. nih.gov The ligand must fit snugly into this pocket, forming multiple points of contact. For prostaglandin (B15479496) analogs, these interactions often include:

Hydrogen Bonding: Polar groups, such as hydroxyls on the cyclopentane ring and the ω-chain, can form hydrogen bonds with amino acid residues in the receptor. nih.gov The terminal nitrile group of this compound offers a different hydrogen bonding capability compared to the native carboxylic acid.

Hydrophobic Interactions: The long carbon backbones of the α and ω chains typically fit into hydrophobic grooves within the receptor, contributing significantly to binding affinity. nih.govwinona.edu

Ionic Interactions: While absent for the nitrile group, the native carboxylic acid group of PGI2 forms a crucial ionic bond with a positively charged residue (like arginine) in the receptor. The modification to a nitrile group necessitates a different binding mode.

The efficacy of the compound—its ability to activate the receptor after binding—is determined by the conformational changes it induces in the receptor structure. nih.gov The specific interactions of the side chains and the core scaffold stabilize an active receptor conformation, initiating downstream signaling cascades, such as the production of cyclic AMP (cAMP).

Design and Synthetic Strategies for this compound Analogs

The development of analogs of this compound aims to refine its pharmacological properties, such as enhancing its selectivity for the IP receptor over other prostanoid receptors (e.g., EP, DP, FP, TP) and improving its metabolic stability and potency.

Achieving receptor selectivity is a primary goal in drug design, as it can minimize off-target effects. mdpi.com For this compound analogs, modifications are systematically made to the scaffold, α-chain, and ω-chain.

Omega (ω)-Chain Modifications: The structure of the lower side chain is a key determinant of selectivity. Altering its length, introducing aromatic rings, or changing the position and stereochemistry of hydroxyl groups can fine-tune the interaction with the receptor. For instance, creating dithia-prostaglandin E1 analogues has been shown to produce highly selective EP4-receptor agonists, demonstrating that heteroatom substitution in the side chains is a powerful strategy. nih.gov

Alpha (α)-Chain Modifications: The α-chain, which contains the characteristic nitrile group in this compound, is a major site for modification. Replacing the nitrile with other functional groups (e.g., esters, small amides) or altering the chain length can modulate both binding affinity and agonist activity. The goal is often to mimic the interaction of the native carboxylate group while improving drug-like properties.

Scaffold Modifications: Changes to the central cyclopentane ring, such as introducing heteroatoms (e.g., oxygen, sulfur) or altering ring saturation, can constrain the conformation of the side chains. nih.gov This pre-organizes the molecule into a shape that is more favorable for binding to a specific receptor subtype, thereby increasing selectivity.

Prostaglandins (B1171923) are chiral molecules with multiple stereocenters. The biological activity of this compound and its analogs is highly dependent on their stereochemistry, as receptor binding pockets are themselves chiral. cam.ac.uk A change in the configuration at even a single chiral center can dramatically reduce or eliminate pharmacological activity by preventing the molecule from fitting correctly into the receptor. nih.gov

Therefore, synthetic strategies must be stereocontrolled, ensuring the production of a single, desired stereoisomer. The use of optically active starting materials, such as amino acids, can serve as an effective chiral source to guide the stereochemical outcome of the synthesis. cam.ac.uk The development of reactions that proceed with high stereocontrol is essential for creating libraries of privileged scaffolds for drug discovery. cam.ac.uk

The chemical synthesis of complex molecules like this compound is a significant challenge. Researchers continuously seek more efficient, scalable, and versatile synthetic routes. Modern strategies often focus on building "privileged scaffolds," which are core structures that can bind to multiple protein targets and serve as a basis for drug discovery. cam.ac.ukrsc.org

Key aspects of novel synthetic routes include:

Convergent Synthesis: Instead of building the molecule linearly, large fragments (like the α-chain, ω-chain, and the cyclopentane core) are synthesized separately and then joined together in the final steps. This approach is generally more efficient and allows for greater flexibility in creating derivatives.

Catalytic Methods: The use of metal catalysts (e.g., copper, ruthenium) can facilitate key bond-forming reactions, such as cycloadditions, with high efficiency and control. rsc.org There is also a growing interest in developing metal-free synthetic routes to reduce costs and toxicity. rsc.org

Scaffold-Based Derivatization: An efficient route to the core this compound scaffold allows for the rapid generation of a library of derivatives. nih.gov By establishing a robust synthesis for the main framework, various side chains and functional groups can be appended to explore the SAR extensively. nih.govnih.gov This modular approach accelerates the discovery of analogs with optimized properties. cam.ac.uk

Comparative Pharmacological Profiling of this compound Derivatives

The evaluation of newly synthesized analogs involves a detailed pharmacological characterization to compare their properties to the parent compound, this compound. This profiling typically involves in vitro assays to measure receptor binding affinity and functional activity.

The binding affinity is often determined using radioligand binding assays and is expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower Ki or IC50 value indicates a higher binding affinity. Functional activity, or potency, is measured by the ability of the compound to elicit a biological response (e.g., cAMP production) and is expressed as the half-maximal effective concentration (EC50).

The following interactive table provides a representative example of a pharmacological comparison between this compound and hypothetical derivatives with specific structural modifications.

As illustrated in the table, a modification like extending the ω-chain (Derivative A) can lead to improved potency and selectivity. Conversely, replacing the key nitrile group with a different bioisostere like a tetrazole (Derivative B) might slightly decrease affinity and potency. The critical importance of stereochemistry is highlighted by Derivative C, where inverting a single hydroxyl group renders the compound inactive. nih.gov Finally, modifying the core scaffold by saturating a double bond (Derivative D) can significantly reduce both binding and activity, demonstrating the need for a specific scaffold conformation. Such comparative studies are essential for guiding the rational design of new, superior therapeutic agents based on the this compound structure. nih.govnih.gov

Advanced Methodologies in Nitriloprostaglandin I2 Research

Radioligand Binding and Receptor Occupancy Assays

Radioligand binding assays are a fundamental tool for characterizing the interaction of ligands with receptors like the IP receptor. nih.govumich.edu These assays use a radioactively labeled compound (radioligand) to measure the binding of drugs to their target. umich.edu

Key Principles and Applications:

Measuring Affinity: These assays determine the equilibrium dissociation constant (KD), which indicates the affinity of a ligand for a receptor. A lower KD value signifies higher affinity. biosensingusa.com

Competition Assays: By competing with a known radioligand, the affinity (Ki) of a non-radiolabeled compound like Nitriloprostaglandin I2 can be determined. nih.gov

Receptor Quantification: Radioligand binding can also quantify the number of receptors (Bmax) in a given tissue or cell preparation. umich.edu

Insights from this compound Research:

Studies using radioligand binding have been essential in comparing the affinity of various prostacyclin analogs, including this compound, to the IP receptor. nih.gov These assays have helped to establish the high affinity and selectivity of certain synthetic analogs. guidetopharmacology.org For instance, the antagonist RO1138452 has been characterized using such assays, yielding pA2 values (a measure of antagonist potency) on various tissue preparations. nih.gov

Table 1: Comparison of Radioligand Binding and Surface Plasmon Resonance (SPR)

| Feature | Radioligand Binding Assay | Surface Plasmon Resonance (SPR) |

| Labeling | Requires radioactive labeling of the ligand. biosensingusa.com | Label-free technique. biosensingusa.com |

| Kinetic Data | Does not directly measure association (kon) and dissociation (koff) rates. biosensingusa.com | Directly measures both equilibrium and kinetic constants. biosensingusa.com |

| Resolution | Provides data from a population of cells. | Can provide single-cell resolution. biosensingusa.com |

| Information | Measures equilibrium dissociation constant (KD). biosensingusa.com | Measures KD, kon, and koff. biosensingusa.com |

Molecular Biology Techniques for Gene and Protein Expression Analysis

Understanding how this compound affects cells at the molecular level requires the analysis of gene and protein expression.

Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR): This technique is a sensitive method for quantifying mRNA levels. unite.itgene-quantification.de In the context of this compound research, RT-qPCR can be used to measure the expression of the IP receptor gene (PTGIR) and other downstream target genes in response to treatment. genecards.org The 2(-Delta Delta C(T)) method is a common way to analyze the relative changes in gene expression from these experiments. nih.gov The reliability of RT-qPCR results heavily depends on the use of appropriate reference genes for normalization. nih.gov

Western Blot: This technique is used to detect and quantify specific proteins in a sample. After separating proteins by size, an antibody specific to the target protein is used for detection. In this compound research, Western blotting can confirm the presence and quantify the levels of the IP receptor protein, as well as downstream signaling proteins that are phosphorylated or activated upon receptor stimulation.

High-Throughput Screening Platforms for Ligand Discovery and Optimization

High-throughput screening (HTS) allows for the rapid testing of large libraries of chemical compounds to identify those that interact with a specific target, such as the IP receptor. nih.govdianabiotech.com

HTS in the Context of Prostacyclin Analogs:

Lead Discovery: HTS has been instrumental in discovering novel, non-prostanoid IP receptor agonists. acs.org This process involves screening compound libraries for their ability to activate the IP receptor, often measured by an increase in intracellular cyclic AMP (cAMP). scbt.com

Optimization: Once initial "hits" are identified, medicinal chemistry efforts focus on modifying their structure to improve properties like potency, selectivity, and metabolic stability. acs.org HTS can be used to efficiently screen these modified compounds. nih.gov

Live-Cell Imaging and Biosensor Technologies for Real-Time Signaling Analysis

Live-cell imaging allows researchers to observe cellular processes in real-time within living cells, providing dynamic information that is lost in fixed-cell "snapshot" analyses. promega.canih.govarxiv.org

Applications in this compound Research:

Genetically Encoded Biosensors: These are powerful tools for visualizing signaling events. nih.gov For G protein-coupled receptors (GPCRs) like the IP receptor, biosensors based on Förster Resonance Energy Transfer (FRET) or Bioluminescence Resonance Energy Transfer (BRET) can monitor the conformational changes associated with receptor activation and subsequent G protein coupling. dntb.gov.uanih.gov

Tracking Downstream Signaling: Biosensors can also track the real-time kinetics of downstream second messengers, such as cAMP, which is produced upon IP receptor activation. domaintherapeutics.ca This allows for a detailed understanding of the temporal dynamics of the cellular response to this compound. domaintherapeutics.ca Live-cell imaging can also be used to observe downstream effects like changes in intracellular calcium levels or cell motility. arvojournals.org

Table 2: Examples of Biosensors Used in GPCR Signaling Research

| Biosensor Type | Principle | Measured Event | Reference |

| FRET/BRET-based G protein sensors | Measures proximity changes between fluorescently or luminescently tagged Gα and Gβγ subunits. | G protein dissociation/activation. | nih.gov |

| cAMP biosensors | FRET-based sensors that change conformation upon binding to cAMP. | Real-time changes in intracellular cAMP levels. | dntb.gov.ua |

| β-arrestin recruitment sensors | BRET-based assays that measure the interaction between the receptor and β-arrestin. | Receptor desensitization and internalization. | acs.org |

Proteomic and Metabolomic Approaches for Comprehensive Cellular Profiling

Proteomics: This is the large-scale study of proteins. In the context of this compound, proteomic techniques can be used to identify all the proteins that change in expression or post-translational modification (e.g., phosphorylation) after treatment. This provides a global view of the cellular pathways affected by IP receptor activation.

Metabolomics: This involves the comprehensive analysis of small molecule metabolites in a biological system. nih.gov By analyzing the metabolomic profile of cells or tissues before and after treatment with this compound, researchers can identify changes in metabolic pathways. nih.govmdpi.commedrxiv.orguc.pt This can reveal novel mechanisms of action and potential biomarkers of drug response.

Genetic Perturbation Techniques for Target Validation

To confirm that the effects of this compound are indeed mediated by the IP receptor, researchers can use techniques to reduce or eliminate the expression of the receptor.

siRNA (small interfering RNA): This technique uses short RNA molecules to trigger the degradation of a specific target mRNA. medsci.org By using siRNA against the IP receptor mRNA, researchers can temporarily "knock down" the expression of the receptor and observe if the cellular response to this compound is diminished. medsci.org

CRISPR/Cas9: This powerful gene-editing tool allows for the precise and permanent deletion or modification of a gene at the DNA level. nih.gov By using CRISPR/Cas9 to create cell lines that completely lack the IP receptor (PTGIR knockout), researchers can definitively validate it as the target of this compound. nih.govnih.gov Studies have utilized IP receptor knockout mice to understand the physiological roles of the prostacyclin pathway. nih.gov

In Silico Modeling and Computational Approaches for Drug Design

Computer-aided drug design (CADD) uses computational methods to simulate and predict how a drug molecule might interact with its target receptor. scirp.org

Applications in Prostacyclin Research:

Molecular Modeling: Structural models of the human IP receptor, sometimes in complex with an agonist, provide a basis for understanding the key amino acid residues involved in ligand binding and receptor activation. nih.gov This information is invaluable for designing new, more potent, and selective agonists. nih.gov

Virtual Screening: Computational methods can be used to screen vast virtual libraries of compounds to identify potential new ligands for the IP receptor, accelerating the drug discovery process. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies: By combining computational modeling with experimental data, researchers can build models that predict how changes in the chemical structure of a compound will affect its biological activity.

Conceptual Therapeutic Potential and Future Research Directions for Nitriloprostaglandin I2

Translational Concepts from Preclinical Findings

The journey from a promising molecule to a clinical therapy is paved with extensive preclinical research. For Nitriloprostaglandin I2, its structural relationship to prostacyclin provides a strong foundation for exploring its therapeutic utility in several key areas.

Cardioprotective and Vasculoprotective Research Avenues

Prostacyclin and its analogs are well-regarded for their potent vasodilatory and anti-platelet aggregation effects, which are crucial for cardiovascular health. nih.govresearchgate.net These properties form the basis for investigating this compound in various cardiovascular and vasculoprotective contexts.

Pulmonary Arterial Hypertension (PAH): Prostacyclin analogs like treprostinil (B120252) and iloprost (B1671730) are established treatments for PAH, a condition characterized by high blood pressure in the arteries of the lungs. nih.govfrontiersin.orgscirp.org These drugs induce vasodilation in the pulmonary arteries, helping to alleviate the strain on the heart. scirp.org Given its lineage, this compound is a logical candidate for investigation in preclinical models of PAH. Research could focus on its ability to reduce pulmonary vascular resistance and improve cardiac function, similar to its counterparts.

Ischemia-Reperfusion Injury: Restoring blood flow to ischemic tissues can paradoxically cause further damage, a phenomenon known as ischemia-reperfusion injury. A study on the prostacyclin analog OP-2507, which is the methyl ester of this compound, demonstrated its protective effects in a rabbit model of adrenaline-induced pulmonary edema, a condition that can be exacerbated by ischemia-reperfusion. researchgate.netjst.go.jp The study showed that OP-2507 reduced left atrial pressure and improved cardiac function, suggesting a protective role against this type of injury. researchgate.net Further research could delve into the mechanisms behind this protection, potentially involving the modulation of hemodynamic responses and preservation of endothelial function.

Anti-Inflammatory and Immunomodulatory Research Pathways

Inflammation is a key driver of many chronic diseases. oncotarget.comresearchgate.net Prostacyclin and its analogs have demonstrated anti-inflammatory and immunomodulatory properties, opening up avenues for this compound research in this domain. mdpi.comunibo.itfrontiersin.org

Modulation of Inflammatory Cytokines: The inflammatory response is orchestrated by a complex network of signaling molecules called cytokines. mdpi.comabcam.com Pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 can contribute to tissue damage if their production is not properly regulated. immunopaedia.org.za Conversely, anti-inflammatory cytokines like IL-10 help to resolve inflammation. abcam.com Research into this compound could investigate its ability to modulate the balance of these cytokines. For instance, the prostacyclin analog iloprost has been shown to lower serum levels of the pro-inflammatory chemokine CXCL10 in patients with systemic sclerosis. nih.gov

Inhibition of Inflammatory Cell Activation: The recruitment and activation of immune cells, such as neutrophils and macrophages, are central to the inflammatory process. mdpi.com Studies could explore whether this compound can inhibit the activation and infiltration of these cells at sites of inflammation. This could be relevant for a wide range of inflammatory conditions.

Signaling Pathway Investigations: The anti-inflammatory effects of various compounds are often mediated through specific signaling pathways, such as the NF-κB and MAPK pathways. oncotarget.comabcam.com Future research on this compound could aim to elucidate the intracellular signaling cascades it affects to exert its potential anti-inflammatory and immunomodulatory effects.

Antifibrotic Research Strategies

Fibrosis, the excessive scarring of tissues, is a hallmark of many chronic diseases and can lead to organ failure. nih.govnih.gov Antifibrotic therapies aim to slow down or halt this process. actionpf.org

Inhibition of Fibroblast Activation and Proliferation: Fibroblasts are the primary cells responsible for producing the extracellular matrix components that form scar tissue. nih.gov In fibrotic diseases, these cells become overly activated and proliferate. Research could investigate whether this compound can inhibit these processes in various in vitro and in vivo models of fibrosis, such as those for pulmonary or liver fibrosis. nih.govbiomolther.orgxiahepublishing.com

Modulation of Pro-fibrotic Mediators: Transforming growth factor-beta (TGF-β) is a key cytokine that drives fibrosis. nih.gov Many anti-fibrotic strategies focus on inhibiting the TGF-β signaling pathway. nih.govmdpi.com Future studies on this compound could explore its impact on the expression and activity of TGF-β and other pro-fibrotic mediators.

Application in Fibrotic Disease Models: Preclinical models are essential for evaluating the efficacy of potential anti-fibrotic drugs. nih.govbiomolther.org Investigating the effects of this compound in established animal models of lung, liver, or kidney fibrosis would be a critical step in assessing its therapeutic potential in this area. xiahepublishing.com

Unexplored Biological Roles and Novel Mechanisms of Action of this compound

While the known activities of prostacyclin provide a roadmap for research, this compound may possess unique biological functions and mechanisms of action that differentiate it from its parent compound and other analogs. Its distinct chemical structure, featuring a nitrilo group, could lead to novel interactions with biological targets.

Future research should aim to:

Identify Novel Receptor Interactions: Beyond the established prostacyclin receptors, it is conceivable that this compound could interact with other receptors, leading to unforeseen biological effects.

Explore Effects on Gene Expression: Comprehensive transcriptomic and proteomic analyses could reveal novel cellular pathways and gene networks regulated by this compound.

Investigate Long-term Effects: Studies examining the long-term administration of this compound in various disease models may uncover previously unknown biological roles.

Strategic Directions for Future Preclinical Investigations and Analog Development

To fully realize the therapeutic potential of this compound, a strategic approach to future research is essential.

Head-to-Head Comparator Studies: Directly comparing the efficacy and potency of this compound with existing prostacyclin analogs in various preclinical models would provide valuable insights into its relative strengths and weaknesses. scirp.org

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of related analogs could help to identify the key structural features responsible for its biological activity and potentially lead to the development of even more potent and selective compounds. nih.govnih.gov

Development of Novel Delivery Systems: Exploring different formulations and delivery methods, such as targeted nanoparticles or sustained-release depots, could enhance the therapeutic efficacy and convenience of this compound.

Investigation in Combination Therapies: Evaluating the potential synergistic effects of this compound when used in combination with other existing therapies could open up new treatment paradigms for complex diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。